Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) involves multiple steps, including the selective sulfation of neocarrabiose. The reaction conditions typically require the use of sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at low temperatures to ensure selective sulfation at the desired positions .
Industrial Production Methods
Industrial production methods for Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) has several scientific research applications, including:
Chemistry: Used as a model compound for studying sulfation reactions and the behavior of sulfated polysaccharides.
Biology: Investigated for its potential role in biological processes involving sulfated carbohydrates.
Medicine: Explored for its potential therapeutic applications, such as anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) involves its interaction with specific molecular targets and pathways. The sulfate groups on the compound can interact with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biological processes, such as blood coagulation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Carrageenan: A sulfated polysaccharide used in food and pharmaceuticals.
Heparin: An anticoagulant with multiple sulfate groups.
Chondroitin sulfate: A component of cartilage with anti-inflammatory properties.
Uniqueness
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) is unique due to its specific sulfation pattern and the presence of multiple sulfate groups. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
IUPAC Name |
pentasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92O61S5.5Na/c61-1-11-36(117-122(78,79)80)46(22(67)51(77)98-11)112-53-24(69)42-32(17(104-53)7-94-42)108-58-29(74)48(38(13(3-63)100-58)119-124(84,85)86)114-55-26(71)44-34(19(106-55)9-96-44)110-60-31(76)50(40(15(5-65)102-60)121-126(90,91)92)116-56-27(72)45-35(20(107-56)10-97-45)111-59-30(75)49(39(14(4-64)101-59)120-125(87,88)89)115-54-25(70)43-33(18(105-54)8-95-43)109-57-28(73)47(37(12(2-62)99-57)118-123(81,82)83)113-52-23(68)41-21(66)16(103-52)6-93-41;;;;;/h11-77H,1-10H2,(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92);;;;;/q;5*+1/p-5/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51?,52-,53-,54-,55-,56-,57+,58+,59+,60+;;;;;/m1...../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYDVHSZORPFRF-VLBKFVCYSA-I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]1[C@H]([C@H](OC([C@@H]1O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H87Na5O61S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2059.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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